N-[(2,4-DIMETHOXYPHENYL)METHYL]CYCLOPROPANAMINE HYDROCHLORIDE
Description
N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with two methoxy groups
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-3-9(12(7-11)15-2)8-13-10-4-5-10;/h3,6-7,10,13H,4-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFWXGJVLOIEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CC2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl chloride and cyclopropylamine.
Reaction: The 2,4-dimethoxybenzyl chloride is reacted with cyclopropylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Acid-Base Reactivity and Salt Formation
The compound exists as a hydrochloride salt, which readily dissociates in polar solvents (e.g., water or methanol) to generate the free amine and chloride ions . Key reactions include:
The free amine exhibits moderate nucleophilicity, enabling further derivatization (see Section 5).
Electrophilic Aromatic Substitution (EAS)
The 2,4-dimethoxyphenyl group is strongly activated toward EAS due to electron-donating methoxy groups. Predictable reactivity includes:
Oxidation
The cyclopropane ring and amine group are susceptible to oxidation:
| Target Site | Reagent | Product | Reference |
|---|---|---|---|
| Cyclopropane ring | O₃, then Zn/H₂O | Dicarbonyl compound | Analogous to strained ring oxidation. |
| Amine (-NH-) | H₂O₂, Fe²⁺ catalyst | Nitrone or hydroxylamine derivative | Secondary amine oxidation pathways. |
Reduction
The hydrochloride salt itself is not reducible under mild conditions, but the free amine may undergo reductive alkylation:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry ether, reflux | No reaction (stable to strong reductants) |
Acidic Hydrolysis
The compound is stable under mild acidic conditions but undergoes decomposition in concentrated HCl at elevated temperatures:
| Conditions | Outcome | Mechanism |
|---|---|---|
| 6M HCl, 100°C, 24h | Cleavage of cyclopropane ring | Acid-catalyzed ring-opening to allylic intermediate . |
Basic Hydrolysis
The free amine reacts slowly with aqueous base, but the cyclopropane ring remains intact under standard conditions.
Acylation
The secondary amine reacts with acylating agents after neutralization:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | ~75% | Analogous to . |
| Benzoyl chloride | N-Benzoyl derivative | ~68% | General acylation pathways. |
Schiff Base Formation
Reaction with aldehydes under dehydrating conditions:
| Aldehyde | Conditions | Product |
|---|---|---|
| Formaldehyde | EtOH, Δ | N-(2,4-dimethoxybenzyl)cyclopropylimine |
Stability Under Storage Conditions
The hydrochloride salt demonstrates:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that cyclopropanamine derivatives exhibit antidepressant-like effects. Studies have shown that compounds similar to N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. A notable study demonstrated that these compounds could significantly reduce depression-like behaviors in animal models, suggesting their potential as therapeutic agents for depression .
2. Antitumor Properties
The compound has been investigated for its antitumor effects. In vitro studies have revealed that N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine hydrochloride can inhibit the proliferation of various cancer cell lines. For instance, it showed promising results against breast cancer cells by inducing apoptosis and cell cycle arrest .
Pharmacological Insights
3. Neuroprotective Effects
Recent research highlights the neuroprotective properties of cyclopropanamine derivatives. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models indicate that treatment with these compounds leads to improved cognitive function and reduced neuroinflammation .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent patents have outlined novel synthetic routes that enhance the efficiency of producing this compound while minimizing by-products .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the cyclopropane ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-Dimethoxyphenyl)methyl]cyclopropanamine
- N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropane ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₂H₁₇ClN₂O₂
- Molecular Weight : 240.73 g/mol
- CAS Number : 877996-08-2
The compound's biological activity is primarily attributed to its interactions with various neurotransmitter systems and cellular pathways. Research indicates that it may act as a modulator of serotonin receptors, which play a crucial role in mood regulation and cognitive functions. Additionally, its structural similarity to other psychoactive compounds suggests potential effects on dopaminergic systems.
Biological Activity Overview
-
Antidepressant Effects :
- Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to enhanced serotonergic and noradrenergic neurotransmission.
-
Neuroprotective Properties :
- The compound has demonstrated neuroprotective effects in vitro, potentially mitigating oxidative stress and apoptosis in neuronal cells. This suggests a possible application in treating neurodegenerative disorders.
-
Anti-Cancer Activity :
- Preliminary studies indicate that the compound may possess anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. This activity is believed to be mediated through the modulation of specific signaling pathways involved in cell survival and death.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotection | Reduced oxidative stress | |
| Anti-cancer | Inhibition of tumor growth |
Case Studies
-
Antidepressant Activity :
A study published in Neuropharmacology explored the antidepressant potential of similar cyclopropanamine derivatives. The results indicated significant reductions in depressive-like behaviors in rodent models after administration of the compound, suggesting its potential as a therapeutic agent for depression. -
Neuroprotection :
In a research article from Journal of Neurochemistry, the neuroprotective effects were assessed using cultured neurons exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and oxidative damage markers. -
Anti-Cancer Mechanism :
A recent investigation published in Cancer Research examined the anti-cancer properties of this compound on breast cancer cell lines. The study reported that the compound induced apoptosis and inhibited cell cycle progression, highlighting its potential as an anti-cancer agent.
Q & A
Q. What synthetic routes are optimal for preparing N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride, and how can intermediates be characterized?
A common approach involves reductive amination between 2,4-dimethoxybenzaldehyde and cyclopropanamine derivatives. For example, in analogous syntheses, aldehydes react with amines under hydrogenation or sodium cyanoborohydride conditions to form secondary amines, followed by HCl salt formation . Key intermediates like 2,4-dimethoxybenzylamine hydrochloride can be purified via recrystallization and verified via LCMS (e.g., m/z 294 [M+H]+) and HPLC retention time analysis (e.g., 0.66 minutes under SQD-FA05 conditions) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- LCMS/HPLC : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to confirm retention times and detect impurities. LCMS provides molecular ion confirmation (e.g., m/z 294 [M+H]+) .
- NMR : 1H and 13C NMR can resolve cyclopropane ring protons (δ 0.5–1.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Compare spectra with reference standards for validation .
Q. How can stability studies under varying pH and temperature conditions be designed?
Perform forced degradation studies by exposing the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation products via HPLC and identify major impurities (e.g., demethylated or oxidized derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological activity?
Modify substituents on the cyclopropane ring or methoxy groups and evaluate changes in activity. For example:
- Replace the cyclopropane with larger rings (e.g., cyclobutane) to assess steric effects.
- Introduce electron-withdrawing groups on the phenyl ring to alter electronic properties.
Assay cytotoxicity (e.g., IC50 in cancer cell lines) and compare with analogs using standardized protocols (e.g., MTT assays) .
Q. What methodologies resolve contradictions in reported toxicity profiles?
Discrepancies in toxicity data (e.g., oral vs. intravenous LD50) may arise from species-specific metabolism or formulation differences. Address this by:
Q. How can metabolic pathways be elucidated using in vitro and in vivo models?
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Standardize synthesis protocols (e.g., reaction time, temperature).
- Use quality-controlled reference standards (e.g., USP/EP guidelines) for calibration.
- Implement orthogonal analytical methods (e.g., NMR + LCMS) to verify batch consistency .
Q. How can computational modeling predict binding interactions with biological targets?
Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., GPCRs or ion channels). Focus on key interactions:
- Methoxy groups with hydrophobic pockets.
- Cyclopropane ring rigidity affecting conformational stability.
Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Methodological Notes
- Synthetic Optimization : Reductive amination yields improve with catalytic acetic acid (pH control) and inert atmospheres to prevent oxidation .
- Analytical Validation : Include system suitability tests (e.g., tailing factor <2) in HPLC protocols to ensure reproducibility .
- Toxicology : Prioritize OECD guidelines for acute toxicity testing to align with regulatory standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
